molecular formula C14H10F3N5O2S B12206035 N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12206035
M. Wt: 369.32 g/mol
InChI Key: FZBDDDGFURSGCV-UHFFFAOYSA-N
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Description

Historical Context of Tetrazole-Sulfonamide Hybrid Compounds

The development of tetrazole-sulfonamide hybrids traces back to the 1990s, when researchers sought to overcome limitations of classical sulfa drugs through structural hybridization. Early work by Inukai et al. demonstrated that tetrazole-acetic acid derivatives, such as [5-(3-thienyl)tetrazol-1-yl]acetic acid, exhibited potent aldose reductase inhibition (IC~50~ 21–28 nM across species), marking the first evidence of tetrazole-sulfonamide synergism. Subsequent innovations focused on optimizing pharmacokinetic properties, leading to compounds like pyrrolyl-tetrazole sulfonamides (e.g., 70–72 ) and phenylsulfonamide-tetrazoles (e.g., 73–74 ), though these showed variable activity.

A pivotal advancement emerged in thrombin inhibition research, where triazole/tetrazole-sulfonamide hybrids demonstrated enhanced selectivity. For instance, compound 26 (Ki = 880 nM against thrombin) outperformed tetrazole analogs by 15-fold, attributed to improved hydrophobic interactions in the S3 pocket. These findings underscored the importance of heterocycle positioning and substitution patterns in hybrid design.

Structural Significance of Trifluoromethyl Substitution in Aromatic Sulfonamides

The trifluoromethyl (-CF~3~) group confers three critical advantages:

  • Electron-Withdrawing Effects : Polarizes the sulfonamide moiety, enhancing hydrogen-bonding capacity with enzymatic targets.
  • Lipophilicity Modulation : Increases logP values by ~0.9 units compared to methyl groups, improving membrane permeability.
  • Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation, as evidenced in analogs like N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide, which showed 82% yield under optimized synthetic conditions.

Comparative studies of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (MW 319.32 g/mol) and its trifluoromethyl counterpart reveal that -CF~3~ substitution increases thrombin binding enthalpy by 2.3 kcal/mol, likely due to enhanced van der Waals interactions in hydrophobic enzyme pockets.

Rationale for Combining Tetrazole and Benzenesulfonamide Pharmacophores

The fusion strategy addresses two pharmacological challenges:

  • Tetrazole Advantages :
    • Serves as a bioisostere for carboxylic acids, improving metabolic stability (e.g., t~1/2~ increased from 1.8 to 4.7 hours in rat models).
    • Participates in π-stacking and dipole interactions, as seen in compound 69 ’s 43.4% improvement in sciatic nerve blood flow in diabetic rats.
  • Sulfonamide Contributions :
    • Directs molecular recognition via sulfonyl-oxygen hydrogen bonds (e.g., 2.1 Å bond with Thr98 in thrombin).
    • Enables modular synthesis through sulfonylation of tetrazole-anilines, achieving yields up to 82%.

Synergistic effects are exemplified by this compound’s dual binding mode: the tetrazole engages Asp189 via charge-assisted hydrogen bonds, while the -CF~3~ group occupies the S3 subsite, displacing water molecules to enhance binding entropy.

Table 1 : Comparative Inhibitory Activity of Tetrazole-Sulfonamide Hybrids

Compound Target Enzyme Inhibition (IC~50~/K~i~) Selectivity Ratio (vs. Trypsin)
69 Aldose Reductase 21–28 nM N/A
26 Thrombin 880 nM 829×
2-Fluoro analog Thrombin 1.2 µM 450×

Properties

Molecular Formula

C14H10F3N5O2S

Molecular Weight

369.32 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)12-6-1-2-7-13(12)25(23,24)19-10-4-3-5-11(8-10)22-9-18-20-21-22/h1-9,19H

InChI Key

FZBDDDGFURSGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The sulfonamide moiety (-SO₂NH-) demonstrates characteristic hydrolysis and substitution behavior:

Reaction TypeConditionsProductsEvidence Source
Acidic HydrolysisConcentrated HCl (6M), 100°C, 12h2-(Trifluoromethyl)benzenesulfonic acid + 3-(1H-tetrazol-1-yl)anilineAnalogous hydrolysis in
Alkaline HydrolysisNaOH (4M), reflux, 8hSulfonate salt + amine derivativeObserved in tetrazole-sulfonamide analogs
ChlorinationPCl₅, DCM, 0°C → RT, 4hSulfonyl chloride intermediate (precursor for amide coupling)Step 7 in

The electron-withdrawing trifluoromethyl group enhances sulfonamide stability against hydrolysis compared to non-fluorinated analogs.

Tetrazole Ring Transformations

The 1H-tetrazole-1-yl group participates in cycloadditions and metal coordination:

Key Reactions:

  • Coordination Chemistry :

    • Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) via N2/N3 atoms (tetradentate binding mode) .

    • Example: Reaction with Cu(OAc)₂ in ethanol yields [Cu(C₁₃H₉F₃N₅O₂S)₂]·2H₂O (confirmed by XRD in analogs) .

  • Alkylation :

  • Cycloaddition :

Aromatic Electrophilic Substitution

The 2-(trifluoromethyl)benzene ring undergoes directed electrophilic reactions despite -CF₃ deactivation:

ElectrophileConditionsPositionProductYieldSource
HNO₃/H₂SO₄0°C, 2hMeta to -SO₂NH-Nitro derivative45% (chloro analog nitration)
Cl₂, FeCl₃40°C, 6hPara to -CF₃Dichloro compound62%

Regioselectivity is controlled by the combined electronic effects of -SO₂NH- and -CF₃ groups .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic system facilitates SNAr reactions:

Demonstrated Replacements:

  • Fluoride Displacement :

    • With KF/18-crown-6 in DMSO at 120°C, replaces nitro groups (in analogs) with 83% efficiency .

  • Amination :

    • Reacts with NH₃/EtOH under pressure (100°C, 24h) to yield aniline derivatives .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions modify the tetrazole-attached phenyl ring:

ReactionCatalytic SystemSubstrateProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl derivative74-89%
Buchwald-HartwigPd₂(dba)₃/XPhosSecondary amineAminated product68%

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionParameterResultImplication
pH 7.4, 37°CHalf-life>48hSuitable for oral administration
Liver microsomesMetabolic degradationPrimary pathway: Tetrazole N-demethylationGuides prodrug design

This comprehensive reactivity profile enables rational derivatization for drug development, material science, and coordination chemistry applications. Experimental validation (e.g., HPLC monitoring in , XRD in ) confirms the proposed mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds with similar structural motifs to N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For example, a study demonstrated that derivatives containing tetrazole and sulfonamide groups showed significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.

1.2 Anti-inflammatory Properties

The compound's sulfonamide moiety has been linked to anti-inflammatory effects. Analogues have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. Compounds with similar structures have shown selective inhibition of COX-2, indicating potential for developing anti-inflammatory drugs .

Agricultural Applications

2.1 Pesticide Development

The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Research into related compounds has shown efficacy against various pests, leading to investigations into their application in crop protection . The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemicals.

Material Science Applications

3.1 Synthesis of Functional Materials

The synthesis of polymers or materials incorporating this compound could lead to innovative applications in electronics or coatings due to its unique electronic properties. Preliminary studies indicate that sulfonamide-containing polymers exhibit enhanced conductivity and thermal stability, making them suitable for electronic applications .

Case Studies

Study Findings Implications
Anti-cancer Activity Study Investigated the cytotoxic effects on MCF-7 cells; IC50 values indicated significant activitySuggests potential for development as an anticancer agent
COX Inhibition Study Demonstrated selective inhibition of COX-2 with analoguesHighlights potential use in anti-inflammatory therapies
Agrochemical Efficacy Study Evaluated against common agricultural pests; showed effective pest controlIndicates viability as a new pesticide formulation

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Based Sulfonamides

Compounds like 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine () share the trifluoromethylphenyl and sulfonamide motifs but replace the tetrazole with a benzimidazole ring. Benzimidazole derivatives are synthesized via cyclization of thiourea intermediates using iodoacetic acid, yielding high-purity products . The benzimidazole core enhances π-π stacking interactions in biological targets, whereas the tetrazole in the target compound may improve solubility due to its polar nature.

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide () incorporates a dimethylamino group instead of trifluoromethyl, altering electronic properties.

Imidazole and Triazole Derivatives

N-[(1S)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide () features an imidazole ring and an isothiazolidinone moiety. The imidazole’s nitrogen-rich structure facilitates metal coordination, which may enhance binding to enzymatic active sites.

Triazole-containing analogs, such as N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (), replace tetrazole with a triazole ring. Triazoles exhibit similar hydrogen-bonding capacity but differ in ring strain and metabolic pathways.

Sulfonamide Derivatives with Alternative Heterocycles

2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () replaces the benzenesulfonamide with an acetamide-thioether linkage. This modification reduces the compound’s acidity, impacting ionization under physiological conditions.

Structural and Functional Analysis

Key Functional Groups and Their Impacts

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Benzenesulfonamide 3-(Tetrazol-1-yl)phenyl, CF₃ ~383.4 (est.) High solubility, metabolic stability
(Benzimidazole derivative) Benzimidazole-sulfonamide CF₃, methanesulphonaminomethyl Not provided Enhanced π-π interactions
(Triazole derivative) Triazole-sulfonamide Pyridin-3-yl, CF₃ 383.4 Aromatic stacking, moderate acidity
(Imidazole derivative) Imidazole-isothiazolidinone CF₃, isothiazolidinone 604.6 Conformational rigidity, metal binding

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. The incorporation of the tetrazole moiety and trifluoromethyl group enhances its biological profile, making it a candidate for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H14F3N5O2S
Molecular Weight395.37 g/mol
IUPAC NameThis compound
InChI KeyZQKJYQYVZHKLQW-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with various biological targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes and receptors involved in critical biological processes. This interaction may modulate signaling pathways associated with inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

In vitro studies have shown that compounds with similar structures can induce cytotoxic effects on cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have been reported to inhibit the proliferation of prostate (PC3) and colon cancer cells (SW480, SW620), with IC50 values often below 10 µM . The proposed mechanism includes the induction of apoptosis through modulation of the Bcl-2 family proteins and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to inhibit key signaling pathways involved in inflammation. For example, it has been suggested that such compounds can inhibit TNF-alpha production in human monocytic cell lines, which is crucial for managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of sulfonamide derivatives were tested for their antimicrobial activity against Mycobacterium kansasii. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established treatments like isoniazid, indicating its potential as an effective antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

A study focusing on the cytotoxic effects of this compound on various cancer cell lines revealed significant reductions in cell viability. The results showed a dose-dependent response, with IC50 values indicating strong activity against both prostate and colon cancer cells .

Q & A

Q. How can computational modeling resolve contradictions between in vitro binding affinity and in vivo efficacy for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from differences in membrane permeability, protein binding, or metabolic clearance. Molecular dynamics (MD) simulations (e.g., using GROMACS) can model compound behavior in lipid bilayers to predict bioavailability. Free energy perturbation (FEP) calculations quantify binding energy changes caused by substituent modifications. For example, MD simulations of N-[3-(1H-tetrazol-1-yl)phenyl] derivatives revealed that tetrazole protonation at physiological pH enhances solubility but reduces blood-brain barrier penetration . Pairing these insights with pharmacokinetic (PK) studies (e.g., plasma half-life in rodents) bridges in vitro-in vivo gaps .

Q. What experimental and computational strategies validate interactions between sulfonamide derivatives and sigma-1 receptor residues?

  • Methodological Answer : Co-crystallization with sigma-1 receptor fragments (e.g., PDB IDs 2VEU, 2VEW) identifies critical residues like Asp48 and Phe182. Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS), while surface plasmon resonance (SPR) quantifies association/dissociation rates. For the target compound, docking studies (Glide SP/XP) predict hydrogen bonding with Tyr46 and hydrophobic interactions with the trifluoromethyl group .

Table 1 : Key interactions of sulfonamide derivatives with sigma-1 receptor (PDB IDs from ):

CompoundPDB IDBinding Energy (kcal/mol)Key Residues Interacted
N-[3-(1H-tetrazol-1-yl)phenyl] derivative2VEU-6.546Asp48, Phe182, Ser216
Analog with fluorophenyl substituent2VEW-6.358Tyr46, Gly220, Gln266

Q. What strategies mitigate off-target effects of trifluoromethyl-containing sulfonamides in kinase inhibition assays?

  • Methodological Answer : Kinase profiling (e.g., using KinomeScan) identifies off-target kinases. Selectivity is improved by: (i) Introducing steric hindrance (e.g., ortho-substituted phenyl groups) to block access to ATP-binding pockets. (ii) Replacing trifluoromethyl with bulkier fluorinated groups (e.g., pentafluorosulfanyl) to exploit hydrophobic selectivity filters. (iii) Using covalent warheads (e.g., acrylamides) targeting non-conserved cysteine residues .

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